Anti-Mycobacterial Potency: Bamicetin (MIC = 16 µg/mL) vs. Amicetin (MIC = 8 µg/mL) Against M. smegmatis
In a direct comparative study of nucleoside antibiotics isolated from Streptomyces sp. TPU1236A, bamicetin exhibited an MIC of 16 µg/mL against Mycobacterium smegmatis, whereas its close structural analog amicetin showed an MIC of 8 µg/mL [1]. This indicates that amicetin is twice as potent as bamicetin in this assay system. Additionally, the novel analog streptcytosine A (1) displayed an MIC of 32 µg/mL, while compounds 2–5 were inactive at 50 µg/disc [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Amicetin: 8 µg/mL; Streptcytosine A: 32 µg/mL; Compounds 2–5: inactive at 50 µg/disc |
| Quantified Difference | Amicetin is 2-fold more potent than bamicetin (MIC 8 vs. 16 µg/mL); bamicetin is 2-fold more potent than streptcytosine A (16 vs. 32 µg/mL) |
| Conditions | In vitro broth microdilution assay using Mycobacterium smegmatis |
Why This Matters
Researchers targeting mycobacterial infections can use this data to select the appropriate analog based on required potency thresholds; bamicetin offers intermediate potency between amicetin and streptcytosine A, which may be advantageous for specific dose-response studies or resistance profiling.
- [1] Bu YY, Yamazaki H, Ukai K, Namikoshi M. Anti-mycobacterial nucleoside antibiotics from a marine-derived Streptomyces sp. TPU1236A. Mar Drugs. 2014;12(12):6102-6112. doi:10.3390/md12126102. PMID: 25522318; PMCID: PMC4278220. View Source
